molecular formula C22H36O7 B13787434 2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol CAS No. 83175-08-0

2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol

Cat. No.: B13787434
CAS No.: 83175-08-0
M. Wt: 412.5 g/mol
InChI Key: DWZABZXCKRXNND-UHFFFAOYSA-N
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Description

2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol is a complex organic compound that combines three distinct chemical entities This compound is notable for its unique structure, which includes a benzofuran dione moiety, a hexane diol segment, and a trimethylpentane diol component

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol typically involves multi-step organic reactions. The benzofuran dione segment can be synthesized through the cyclization of ortho-substituted benzoic acids under dehydrating conditions . Hexane-1,6-diol is generally produced via the hydrogenation of adipic acid . The trimethylpentane diol component can be synthesized through the aldol condensation of isobutyraldehyde followed by hydrogenation .

Industrial Production Methods

Industrial production of this compound involves the integration of these synthetic routes in a controlled environment. The process requires precise temperature control, catalysts, and purification steps to ensure the desired product’s yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The benzofuran dione segment can be oxidized to form quinones under strong oxidizing conditions.

    Reduction: The carbonyl groups in the benzofuran dione and trimethylpentane diol segments can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups in hexane-1,6-diol and trimethylpentane diol can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and diols.

    Substitution: Ethers and esters.

Scientific Research Applications

2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its robust chemical structure.

Mechanism of Action

The mechanism of action of 2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol involves its interaction with various molecular targets. The benzofuran dione segment can interact with nucleophiles, leading to the formation of covalent bonds. The hydroxyl groups in hexane-1,6-diol and trimethylpentane diol can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofuran-1,3-dione;hexane-1,6-diol: Lacks the trimethylpentane diol segment, resulting in different chemical properties and applications.

    2-Benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol:

Uniqueness

2-Benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol is unique due to its combination of three distinct chemical segments, each contributing to its overall properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

83175-08-0

Molecular Formula

C22H36O7

Molecular Weight

412.5 g/mol

IUPAC Name

2-benzofuran-1,3-dione;hexane-1,6-diol;2,2,4-trimethylpentane-1,3-diol

InChI

InChI=1S/C8H4O3.C8H18O2.C6H14O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;1-6(2)7(10)8(3,4)5-9;7-5-3-1-2-4-6-8/h1-4H;6-7,9-10H,5H2,1-4H3;7-8H,1-6H2

InChI Key

DWZABZXCKRXNND-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)CO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C(CCCO)CCO

Related CAS

83175-08-0

Origin of Product

United States

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